molecular formula C18H15FN2O4 B2715226 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-60-9

1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B2715226
CAS RN: 303986-60-9
M. Wt: 342.326
InChI Key: ZNOXRJDIYAUUEP-UHFFFAOYSA-N
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Description

The compound “1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione” is a complex organic molecule. It contains an imidazolidine-2,4,5-trione group, which is a type of heterocyclic compound. This group is attached to two different phenyl groups, one of which has a fluorine atom and the other has a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazolidine ring and the attachment of the phenyl groups. One possible method could involve the reaction of an appropriate imidazolidine precursor with the phenyl groups in a suitable solvent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine ring and the phenyl groups would likely result in a fairly rigid structure. The fluorine atom and the methyl group on the phenyl rings could also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The imidazolidine ring might be involved in reactions with nucleophiles or electrophiles, while the phenyl groups could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis Techniques : Studies describe one-pot synthesis methods for imidazolidine derivatives, highlighting their utility in creating nonacidic anti-inflammatory and analgesic agents. These synthesis methods are crucial for developing new pharmaceuticals and exploring their biological activities (Odasso & Toja, 1983).

Biological Activities

  • Antimicrobial Evaluation : Imidazolidine derivatives have been assessed for antimicrobial properties, with certain compounds exhibiting moderate to potent activity against a range of bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).
  • Antibacterial and Antifungal Activities : Further research on imidazolidine derivatives has identified specific compounds with significant antibacterial and antifungal activities, providing a basis for new treatments in infectious diseases (Ammar et al., 2016).

Chemical Stability and Structure

  • Electron Delocalization Studies : Investigations into the stability and structure of N-heterocyclic carbene precursors with imidazolidine skeletons have revealed the influence of electron delocalization. These findings are essential for designing stable N-heterocyclic carbenes for use in catalysis and other chemical transformations (Hobbs et al., 2010).

Pharmacological Applications

  • Inhibitors Development : Research into the development of orally active inhibitors of specific enzymes based on imidazolidine structures has shown promising results, indicating potential applications in treating various diseases (Mano et al., 2004).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the potential hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like medicinal chemistry .

properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-12-6-2-3-7-13(12)10-20-16(22)17(23)21(18(20)24)25-11-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXRJDIYAUUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

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